N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide
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Overview
Description
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is a chemical compound with the molecular formula C15H15N3O2 and a molecular weight of 269.3 g/mol . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide typically involves the reaction of 4-aminobenzoic acid with hydrazine hydrate to form 4-(hydrazinocarbonyl)aniline. This intermediate is then reacted with 2-methylbenzoyl chloride under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production may also involve additional purification steps such as recrystallization or chromatography to ensure the compound meets required specifications .
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially disrupting their function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide
- N-[4-(hydrazinocarbonyl)phenyl]-cyclopropanecarboxamide
Uniqueness
N-[4-(hydrazinocarbonyl)phenyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-4-2-3-5-13(10)15(20)17-12-8-6-11(7-9-12)14(19)18-16/h2-9H,16H2,1H3,(H,17,20)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYYAWPFCWIPDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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